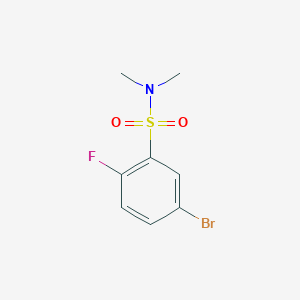

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLSZRHQPKYSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from 1-Bromo-4-fluorobenzene via Directed Lithiation and Boronate Intermediate

A highly effective and efficient method involves the lithiation of 1-bromo-4-fluorobenzene to form a lithiated intermediate, which is then reacted with a trialkyl borate to form a boronate ester intermediate. This intermediate can be further hydrolyzed and converted into the desired sulfonamide.

Step 1: Lithiation

- Reagent: Lithium base (e.g., lithium diisopropylamide, lithium 2,2,6,6-tetramethylpiperidine)

- Conditions: Below 0 °C, in an aprotic solvent such as tetrahydrofuran (THF)

- Reaction: 1-bromo-4-fluorobenzene is lithiated at the 2-position to give (5-bromo-2-fluorophenyl)lithium

Step 2: Reaction with Trialkyl Borate

- Reagent: Tri(C1-C6 alkyl) borate (e.g., trimethyl borate preferred)

- Reaction: The lithiated intermediate reacts with the borate to form di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate

Step 3: Hydrolysis

- Reagent: Aqueous acid (e.g., acetic acid, hydrochloric acid)

- Result: Hydrolysis yields 5-bromo-2-fluorobenzeneboronic acid, a key intermediate

Step 4: Conversion to Sulfonamide

- The boronic acid intermediate can be further transformed through oxidation and sulfonation steps to introduce the N,N-dimethylbenzenesulfonamide group.

This process avoids the use of impure commercial mixtures such as 2,4-dibromofluorobenzene, which contain undesirable isomers and require extensive purification. It provides higher yields and purity, making it suitable for scale-up and commercial production.

Alternate Route via 5-Bromo-2-fluorobenzonitrile Intermediate

Another synthetic approach involves the preparation of 5-bromo-2-fluorobenzonitrile , which can be converted into the sulfonamide derivative through subsequent functional group transformations.

Step 1: Synthesis of o-Fluorobenzamide

- Starting material: o-Fluorobenzoyl chloride

- Reaction: Reacted with aqueous ammonia to form o-fluorobenzamide

Step 2: Dehydration to o-Fluorobenzonitrile

- Dehydrating agents: Sulfur oxychloride or phosphorus oxychloride

- Result: Formation of o-fluorobenzonitrile

Step 3: Bromination

- Reagent: Dibromohydantoin in 75-90% sulfuric acid

- Product: 5-bromo-2-fluorobenzonitrile

Step 4: Conversion to Sulfonamide

- The nitrile group can be transformed into the sulfonamide functionality by standard sulfonamide synthesis protocols, including reaction with dimethylsulfonyl chloride or related reagents.

This method is noted for mild reaction conditions, simplicity, low production cost, and minimal wastewater discharge, making it industrially attractive.

Direct Sulfonamide Formation from Halogenated Precursors

In some research contexts, direct sulfonamide formation is performed by reacting halogenated benzenesulfonyl chlorides with dimethylamine or its equivalents.

- Example: 5-bromo-2-fluorobenzenesulfonyl chloride can be reacted with dimethylamine under controlled conditions to yield this compound.

This method requires the prior preparation or commercial availability of the sulfonyl chloride intermediate and careful control of reaction parameters to avoid side reactions.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Lithiation | Lithium diisopropylamide, THF | < 0 °C | Ensures regioselective lithiation |

| Boronate formation | Trimethyl borate | Room temperature | Forms boronate ester intermediate |

| Hydrolysis | Aqueous acetic acid or HCl | Room temperature | Converts boronate to boronic acid |

| Bromination (nitrile route) | Dibromohydantoin, 75-90% sulfuric acid | Mild heating | Selective bromination at 5-position |

| Sulfonamide formation | Dimethylamine or sulfonyl chloride derivatives | Ambient to reflux | Requires moisture-free conditions |

Research Findings and Yields

The lithiation-boronate route provides higher yields and purity compared to older methods using impure dibromofluorobenzene mixtures, with yields up to 70% for the boronic acid intermediate.

The nitrile intermediate synthesis via dehydration and bromination is noted for operational simplicity and environmental benefits but requires further steps to convert nitrile to sulfonamide.

Direct sulfonamide formation from sulfonyl chlorides is well-established but depends on the availability of halogenated sulfonyl chlorides and can be sensitive to reaction conditions.

Summary Table of Preparation Routes

| Method | Key Intermediates | Advantages | Disadvantages |

|---|---|---|---|

| Lithiation + Boronate route | (5-bromo-2-fluorophenyl)lithium, boronic acid | High purity, scalable, efficient | Requires low temperature control |

| Nitrile intermediate route | 5-bromo-2-fluorobenzonitrile | Mild conditions, low cost | Multi-step, nitrile to sulfonamide conversion needed |

| Direct sulfonyl chloride route | 5-bromo-2-fluorobenzenesulfonyl chloride | Straightforward sulfonamide formation | Requires sulfonyl chloride precursor |

Biological Activity

5-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide is a compound of significant interest in medicinal chemistry and biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential applications in drug development.

- Molecular Formula : C₈H₈BrFNO₂S

- Molecular Weight : 253.12 g/mol

- CAS Number : 99725-44-7

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an effective pharmaceutical agent. Below are key findings regarding its activity:

Antimicrobial Properties

Research indicates that sulfonamide derivatives, including this compound, exhibit notable antimicrobial effects. A study by demonstrated that compounds with similar structures can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets carbonic anhydrase, an enzyme crucial for regulating pH and fluid balance in biological systems. Inhibition of this enzyme can lead to therapeutic effects in conditions such as glaucoma and edema .

Cytotoxicity and Anti-cancer Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanisms underlying its anti-cancer activity may involve the induction of apoptosis and cell cycle arrest. A recent investigation highlighted that sulfonamide derivatives can modulate signaling pathways associated with cancer progression .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Interaction : The compound's sulfonamide group allows it to mimic p-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thereby inhibiting bacterial growth.

- Cell Cycle Regulation : Studies suggest that the compound may influence cell cycle checkpoints, particularly affecting the transition from G1 to S phase, which is critical for DNA replication .

- Reactive Oxygen Species (ROS) Modulation : There is evidence that this compound can alter ROS levels within cells, contributing to its cytotoxic effects against tumor cells .

Study 1: Antibacterial Activity

A study conducted on various sulfonamide derivatives found that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .

Study 2: Anti-cancer Potential

In a series of experiments involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased levels of apoptosis markers, indicating its potential as a chemotherapeutic agent .

Scientific Research Applications

Organic Synthesis

5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic organic chemistry.

Biochemical Probes

The compound is investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. The sulfonamide group can mimic natural substrates, allowing it to interact with enzymes and modulate their activity. This property is particularly useful in studying enzyme mechanisms and developing new inhibitors.

Antimicrobial Activity

Research indicates that sulfonamides exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This compound has shown potential as an antibiotic candidate by targeting specific bacterial enzymes essential for cell wall synthesis, such as DapE (N-succinyl-L,L-diaminopimelic acid desuccinylase).

Anticancer Properties

The compound has been explored for its anticancer properties due to its ability to interact with cancer-related targets. Studies suggest that modifications in the benzyl moiety can significantly alter the compound's affinity for cancer cell receptors, potentially leading to therapeutic applications in oncology.

Inhibition Studies

A study assessed the IC50 values of various sulfonamides, including this compound, against DapE. Results indicated promising inhibitory effects that warrant further exploration in antibiotic development.

Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds revealed that small changes in substituents could lead to significant differences in biological activity. This highlights the importance of precise chemical modifications in enhancing therapeutic efficacy.

Pharmacological Evaluation

Pharmacological evaluations have demonstrated the potential of this compound as a selective agonist for serotonin receptors, suggesting applications in treating mood disorders alongside its antimicrobial properties.

Comparison with Similar Compounds

Substituent Positioning and Electronic Effects

The positions of halogens (Br, F) and functional groups (sulfonamide, alkyl) significantly alter molecular behavior:

- 5-Bromo-2-fluoro-N,N-dimethylbenzenesulfonamide : The ortho-fluorine and para-bromine create a sterically hindered, electron-deficient aromatic ring due to the electron-withdrawing nature of halogens. The N,N-dimethyl group enhances lipophilicity.

- 4-Bromo-N,N-dimethylbenzenesulfonamide (CAS 707-60-8): The para-bromine increases molecular weight and lipophilicity compared to fluorine analogs, likely improving membrane permeability .

Physicochemical Properties

*Calculated based on atomic masses. †Estimated due to fluorine’s strong electron-withdrawing effect, lowering pKa compared to non-fluorinated analogs.

Key Research Findings

- Structure-Activity Relationship (SAR) : Ortho-fluorine in sulfonamides increases acidity (lower pKa), enhancing hydrogen bonding with biological targets .

- Thermal Stability : Brominated analogs (e.g., 4-bromo-N,N-dimethylbenzenesulfonamide) exhibit higher melting and boiling points due to increased molecular mass and halogen interactions .

- Toxicity : Halogenated sulfonamides generally show moderate toxicity profiles, with fluorine reducing hepatotoxicity compared to chlorine analogs .

Q & A

Q. What are the standard synthetic protocols for 5-bromo-2-fluoro-N,N-dimethylbenzenesulfonamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves reacting 5-bromo-2-fluorobenzenesulfonyl chloride with dimethylamine under controlled conditions. Key steps include:

Precursor preparation : Obtain or synthesize 5-bromo-2-fluorobenzenesulfonyl chloride (CAS 771-67-5) .

Amination : React the sulfonyl chloride with dimethylamine in a polar aprotic solvent (e.g., dichloromethane) at room temperature for 12–24 hours .

Purification : Use column chromatography or recrystallization to isolate the product.

- Optimization Strategies :

- Increase yield by adjusting stoichiometry (e.g., 1.2 equivalents of dimethylamine).

- Use catalysts like triethylamine to neutralize HCl byproducts.

- Yield Reference : Similar protocols for analogous compounds report yields of 70–85% .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ 2.8–3.2 ppm (N,N-dimethyl groups) and aromatic proton splitting patterns reflecting bromo/fluoro substituents .

- ¹³C NMR : Confirm sulfonamide carbonyl resonance near δ 120–130 ppm .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and substituent positions (e.g., C–Br and C–F bond lengths ~1.89 Å and ~1.35 Å, respectively) .

- Mass Spectrometry : ESI-MS should show molecular ion peaks matching the molecular weight (MW: 292.18 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects of bromo and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects :

- The fluoro group (-F) is electron-withdrawing (-I effect), activating the sulfonamide group for nucleophilic attack at the para position.

- The bromo group (-Br) provides moderate electron withdrawal, further polarizing the benzene ring .

- Steric Effects :

- Steric hindrance from the N,N-dimethyl groups may slow reactions at the sulfonamide nitrogen.

- Experimental Design :

- Compare reaction rates with analogs lacking bromo/fluoro groups using kinetic studies (e.g., UV-Vis monitoring).

- Use DFT calculations to map electrostatic potential surfaces and predict reactive sites .

Q. In cases of contradictory biological activity data across studies, what methodological approaches can validate the compound’s mechanism of action?

- Methodological Answer :

- Orthogonal Assays :

- Combine in vitro enzyme inhibition assays with in vivo toxicity profiling to rule out false positives .

- Use isothermal titration calorimetry (ITC) to measure binding affinity directly .

- Structural Analysis :

- Perform co-crystallization studies with target proteins to confirm binding modes .

- Case Study Example :

- Discrepancies in antimicrobial activity may arise from differences in bacterial strains. Standardize protocols using CLSI guidelines .

Q. What strategies resolve discrepancies between crystallographic data and computational modeling predictions for this compound?

- Methodological Answer :

- Refinement Protocols :

- Re-examine X-ray data (e.g., check for disorder in the dimethyl groups) and apply higher-order refinement (e.g., SHELXL ).

- Computational Adjustments :

- Use hybrid DFT methods (e.g., B3LYP-D3) with solvent models to improve agreement with experimental geometries .

- Validation Metrics :

- Compare root-mean-square deviations (RMSD) between crystal structures and optimized computational models. Acceptable thresholds: <0.5 Å for heavy atoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.